molecular formula C17H16BrNO2 B6383675 3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol CAS No. 1262003-51-9

3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol

Cat. No.: B6383675
CAS No.: 1262003-51-9
M. Wt: 346.2 g/mol
InChI Key: DGZSRXDVIOIVTK-UHFFFAOYSA-N
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Description

3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol is an organic compound that features a bromine atom, a pyrrolidine ring, and a phenol group

Properties

IUPAC Name

[3-(3-bromo-5-hydroxyphenyl)phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO2/c18-15-9-14(10-16(20)11-15)12-4-3-5-13(8-12)17(21)19-6-1-2-7-19/h3-5,8-11,20H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZSRXDVIOIVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686480
Record name (3'-Bromo-5'-hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262003-51-9
Record name (3'-Bromo-5'-hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol typically involves multi-step organic reactionsThe Suzuki–Miyaura coupling reaction is often employed in these synthetic routes due to its efficiency and mild reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions is prevalent in industrial settings due to their scalability and reliability .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s phenol group can form hydrogen bonds with active sites, while the bromine atom and pyrrolidinylcarbonyl group contribute to its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol is unique due to its combination of a bromine atom, a pyrrolidinylcarbonyl group, and a phenol group, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications .

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